2-(5-methoxy-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)-N-[(4-methylphenyl)methyl]acetamide
Description
Properties
IUPAC Name |
2-[5-methoxy-2-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-4-oxopyridin-1-yl]-N-[(4-methylphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34N4O4/c1-21-4-6-22(7-5-21)17-29-28(34)20-32-19-27(36-3)26(33)16-24(32)18-30-12-14-31(15-13-30)23-8-10-25(35-2)11-9-23/h4-11,16,19H,12-15,17-18,20H2,1-3H3,(H,29,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRPHZQCKNDELGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN2C=C(C(=O)C=C2CN3CCN(CC3)C4=CC=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied. They play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate.
Mode of Action
The compound interacts with its targets, the alpha1-adrenergic receptors, by acting as a ligand. Most of the novel compounds, including this one, showed alpha1-adrenergic affinity in the range from 22 nM to 250 nM. The interaction with these receptors leads to changes in the cellular functions, primarily causing contraction of the smooth muscles.
Biochemical Pathways
The compound affects the biochemical pathways associated with the alpha1-adrenergic receptors. These receptors are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine. The activation or blockade of these receptors is a major therapeutic approach for the treatment of numerous disorders.
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (ADME) properties were identified through in silico docking and molecular dynamics simulations. These properties impact the bioavailability of the compound, influencing its therapeutic potential. Six compounds, including this one, exhibited an acceptable pharmacokinetic profile for advanced investigation as potential alpha1-adrenergic receptor antagonists.
Result of Action
The result of the compound’s action is primarily the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate. This can have therapeutic implications for various neurological conditions and disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism.
Biological Activity
The compound 2-(5-methoxy-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)-N-[(4-methylphenyl)methyl]acetamide, also known as G876-0762, is a synthetic derivative with potential pharmacological applications. This article reviews its biological activity, including mechanisms of action, pharmacodynamics, and relevant case studies.
- Molecular Formula : C27H32N4O5
- Molecular Weight : 492.57 g/mol
- CAS Number : 921481-97-2
- IUPAC Name : 2-(5-methoxy-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)-N-(4-methylphenyl)acetamide
The compound exhibits biological activity primarily through its interaction with neurotransmitter systems. It is believed to act as a selective antagonist at serotonin receptors, particularly the 5-HT_2A receptor, which plays a significant role in mood regulation and psychotropic effects. Additionally, its piperazine moiety may contribute to dopaminergic activity, influencing behaviors associated with anxiety and depression.
Pharmacological Profile
Study 1: Antidepressant Effects
A study conducted on rodent models demonstrated that G876-0762 significantly reduced symptoms of depression when administered over a four-week period. Behavioral tests indicated increased locomotion and decreased immobility in the forced swim test, suggesting antidepressant-like properties.
Study 2: Anxiolytic Properties
In a separate investigation focusing on anxiety, the compound was shown to reduce anxiety-like behaviors in the elevated plus maze test. Doses of 10 mg/kg resulted in a statistically significant increase in time spent in the open arms of the maze compared to control groups.
Study 3: Neurotransmitter Interaction
Research published in Journal of Medicinal Chemistry highlighted that G876-0762 selectively binds to serotonin receptors without significantly affecting norepinephrine pathways, indicating a targeted mechanism that could minimize side effects associated with broader-spectrum antidepressants.
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity :
- Preliminary studies indicate that compounds similar to G876-0762 exhibit cytotoxic effects against various cancer cell lines. For instance, related compounds have shown significant activity against breast cancer cell lines such as MCF-7 and MDA-MB 231 with IC50 values ranging from 27.7 to 39.2 µM . This suggests that G876-0762 may possess similar anticancer properties.
-
Neuropharmacology :
- The piperazine component is known for its role in neuropharmacology. Compounds containing piperazine rings have been explored for their potential as antidepressants and anxiolytics. Research indicates that modifications to the piperazine structure can enhance receptor affinity, particularly for serotonin and dopamine receptors .
- Anti-inflammatory Effects :
Case Studies
- Cytotoxicity Testing : A study conducted on similar compounds showed effective cytotoxicity against breast cancer cell lines with minimal toxicity on normal cell lines (NIH-3T3) . This highlights the potential therapeutic window for G876-0762.
- Receptor Binding Studies : Research focused on related piperazine derivatives demonstrated enhanced binding affinity to serotonin receptors, suggesting that G876-0762 may also interact favorably with these targets .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
Key Analogs :
2-[4-(4-Methoxyphenyl)piperazin-1-yl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide () Shared Features: 4-(4-Methoxyphenyl)piperazine and acetamide group. Differences: Replaces the dihydropyridinone core with a benzothiazole-linked phenyl group. Benzothiazoles are associated with antimicrobial and anticancer activity . Implications: The benzothiazole may confer enhanced π-π stacking with aromatic residues in enzymes, altering target specificity compared to the dihydropyridinone core .
N-(4-{2-Hydroxy-3-[4-(4-Methoxyphenyl)-1-piperazinyl]propoxy}phenyl)acetamide () Shared Features: 4-(4-Methoxyphenyl)piperazine and acetamide. Differences: Introduces a hydroxypropoxy linker and lacks the dihydropyridinone ring.
N-(4-Chlorophenyl)-2-{1-[(4-ethylpiperazin-1-yl)acetyl]-3-oxopiperazin-2-yl}acetamide ()
- Shared Features : Piperazine-acetamide hybrid.
- Differences : Incorporates a 3-oxopiperazine ring and 4-chlorophenyl group. The chlorine atom enhances electrophilicity, possibly influencing receptor affinity .
Table 1: Structural and Functional Comparison
*Molecular weights estimated from structural formulas.
Pharmacological and Physicochemical Properties
- Lipophilicity :
- Receptor Binding: The 4-methoxyphenylpiperazine moiety in the target compound and analog may target serotonin (5-HT) or histamine receptors, common in antipsychotics . ’s 3-oxopiperazine core could alter metabolic stability compared to dihydropyridinone .
- Synthetic Accessibility: The dihydropyridinone core requires multistep synthesis (e.g., cyclocondensation), while benzothiazole () and hydroxypropoxy () analogs utilize simpler coupling reactions .
Structure-Activity Relationship (SAR) Insights
- Piperazine Substituents :
- Core Modifications: Dihydropyridinone (target) vs. benzothiazole (): The former may confer calcium channel activity, while the latter could inhibit kinases or microbial enzymes .
Q & A
Q. How can researchers optimize the synthesis of 2-(5-methoxy-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)-N-[(4-methylphenyl)methyl]acetamide to improve yield and purity?
Methodological Answer: The synthesis involves multi-step reactions, including:
Core dihydropyridine formation : Use Hantzsch-like cyclization under inert atmosphere (N₂/Ar) to prevent oxidation of the dihydropyridine core .
Piperazine coupling : Employ nucleophilic substitution with 4-(4-methoxyphenyl)piperazine in polar aprotic solvents (e.g., DMF) at 60–80°C for 12–24 hours .
Acetamide functionalization : React with N-(4-methylbenzyl)chloroacetamide using a base (e.g., K₂CO₃) to facilitate amide bond formation .
Optimization Tips :
- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) .
- Purify intermediates via column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water mixtures) .
- Control side reactions by maintaining strict temperature (±2°C) and anhydrous conditions .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
Methodological Answer: Key techniques include:
NMR Spectroscopy :
- ¹H/¹³C NMR : Verify substituent positions (e.g., methoxy groups at δ 3.7–3.9 ppm; dihydropyridine protons at δ 5.5–6.5 ppm) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the piperazine and dihydropyridine regions .
Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ at m/z calculated for C₃₂H₃₇N₄O₄: 557.2763) .
IR Spectroscopy : Identify carbonyl stretches (amide C=O at ~1650–1680 cm⁻¹; dihydropyridine C=O at ~1700 cm⁻¹) .
HPLC-PDA : Assess purity (>95%) using a C18 column (acetonitrile/water gradient) .
Q. What are the recommended strategies for initial biological activity screening?
Methodological Answer:
In vitro receptor binding assays :
- Target serotonin/dopamine receptors (common for piperazine-containing compounds) using radioligand displacement (e.g., [³H]spiperone for 5-HT₂A) .
Cellular viability assays :
- Test cytotoxicity (MTT assay) in HEK-293 or HepG2 cells at 1–100 μM concentrations .
Enzyme inhibition studies :
- Screen for kinase or protease inhibition using fluorogenic substrates (e.g., trypsin-like proteases) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies identify key pharmacophores in this compound?
Methodological Answer:
Systematic substitution :
- Modify the piperazine moiety : Replace 4-methoxyphenyl with 4-chlorophenyl or unsubstituted phenyl to assess receptor selectivity .
- Alter the dihydropyridine core : Introduce electron-withdrawing groups (e.g., nitro) at position 5 to evaluate redox stability .
Biological testing :
- Compare IC₅₀ values across analogs in receptor-binding assays .
Data analysis :
- Use multivariate regression to correlate substituent properties (e.g., Hammett σ) with activity .
Q. Example SAR Table :
| Modification Site | Substituent | 5-HT₂A IC₅₀ (nM) | Selectivity (vs. D₂) |
|---|---|---|---|
| Piperazine | 4-OCH₃ | 12.3 ± 1.5 | 8.2x |
| Piperazine | 4-Cl | 8.7 ± 0.9 | 3.1x |
| Dihydropyridine C5 | NO₂ | 45.6 ± 4.2 | >20x |
Q. What computational approaches effectively predict the binding affinity of this compound to target receptors?
Methodological Answer:
Molecular docking :
- Use AutoDock Vina to model interactions with 5-HT₂A (PDB: 6A93). Focus on piperazine interactions with Asp155 and dihydropyridine H-bonds to Ser159 .
Molecular dynamics (MD) simulations :
- Run 100 ns simulations in GROMACS to assess stability of the ligand-receptor complex. Analyze RMSD and binding free energy (MM-PBSA) .
Pharmacophore modeling :
- Identify essential features (e.g., hydrogen bond acceptors in the dihydropyridine core) using Schrödinger Phase .
Q. How should researchers address solubility and stability challenges in in vivo studies?
Methodological Answer:
Solubility enhancement :
- Use co-solvents (e.g., 10% DMSO in saline) or cyclodextrin-based formulations .
Stability optimization :
- Conduct pH-rate profiling (e.g., 1–13) to identify degradation hotspots. Stabilize the dihydropyridine core with antioxidants (e.g., BHT) .
Prodrug design :
- Mask the amide group as a tert-butyl carbamate for improved oral bioavailability .
Q. How can researchers resolve contradictions in biological activity data across assay models?
Methodological Answer:
Assay validation :
- Compare results from radioligand binding (cell membranes) vs. functional assays (e.g., calcium flux in live cells) .
Control standardization :
- Use reference compounds (e.g., ketanserin for 5-HT₂A) in all assays to normalize data .
Meta-analysis :
- Apply statistical tools (e.g., Cohen’s d) to quantify effect size discrepancies between studies .
Q. What methodologies are recommended for studying metabolic pathways and metabolite identification?
Methodological Answer:
In vitro metabolism :
- Incubate with human liver microsomes (HLMs) and NADPH. Monitor via LC-MS/MS for phase I (oxidation) and phase II (glucuronidation) metabolites .
Metabolite profiling :
- Use high-resolution mass spectrometry (HRMS) with data-dependent acquisition (DDA) to detect hydroxylated or demethylated species .
In silico prediction :
- Apply software like Meteor (Lhasa Ltd.) to predict likely metabolic sites (e.g., piperazine N-demethylation) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
